molecular formula C15H21N5O3 B6967918 5-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-1-pentan-3-ylpyrazole-3-carboxamide

5-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-1-pentan-3-ylpyrazole-3-carboxamide

Cat. No.: B6967918
M. Wt: 319.36 g/mol
InChI Key: TYQNRNTWARREFW-UHFFFAOYSA-N
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Description

“5-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-1-pentan-3-ylpyrazole-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-1-pentan-3-ylpyrazole-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include a pyrazole derivative and a pyrimidine derivative. The key steps could involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the pyrimidine moiety: This step might involve nucleophilic substitution reactions where the pyrimidine derivative is introduced.

    Functional group modifications: These steps could include methylation and carboxamide formation under specific conditions such as the use of methylating agents and amide coupling reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice to maximize yield and purity.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

“5-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-1-pentan-3-ylpyrazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Where the compound might be oxidized to form different functional groups.

    Reduction: Reduction reactions could modify the pyrazole or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of pyrazole carboxamides are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

In the industrial sector, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-1-pentan-3-ylpyrazole-3-carboxamide” would depend on its specific biological target. Generally, compounds of this class might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds with similar pyrazole rings.

    Pyrimidine derivatives: Compounds containing the pyrimidine moiety.

    Carboxamides: Other carboxamide-containing compounds.

Uniqueness

The uniqueness of “5-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-1-pentan-3-ylpyrazole-3-carboxamide” lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-1-pentan-3-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-5-10(6-2)20-8(3)7-11(19-20)13(21)17-12-9(4)16-15(23)18-14(12)22/h7,10H,5-6H2,1-4H3,(H,17,21)(H2,16,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQNRNTWARREFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C(=O)NC2=C(NC(=O)NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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